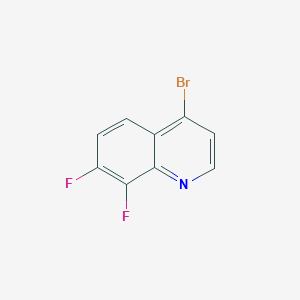

4-Bromo-7,8-difluoroquinoline

説明

4-Bromo-7,8-difluoroquinoline is a chemical compound with the molecular formula C9H4BrF2N and a molecular weight of 244.04 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of bromine and fluorine atoms in its structure imparts unique chemical properties, making it a valuable compound in various scientific research fields.

準備方法

The synthesis of 4-Bromo-7,8-difluoroquinoline typically involves halogenation reactions. One common method is the bromination of 7,8-difluoroquinoline using bromine or a bromine source under controlled conditions . The reaction is usually carried out in the presence of a catalyst and a solvent, such as acetic acid or dichloromethane, at a specific temperature to ensure the selective introduction of the bromine atom at the desired position.

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce larger quantities of the compound efficiently. These methods often optimize reaction conditions, including temperature, pressure, and reactant concentrations, to achieve high yields and purity.

化学反応の分析

4-Bromo-7,8-difluoroquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, the quinoline ring system can generally undergo such transformations under appropriate conditions.

The major products formed from these reactions depend on the reagents and conditions used. For instance, substitution reactions with amines can yield aminoquinoline derivatives, while cross-coupling reactions can produce various biaryl compounds.

科学的研究の応用

Medicinal Chemistry and Drug Development

Anticancer Activity

Quinoline derivatives have been extensively studied for their anticancer properties. Research indicates that 4-bromo-7,8-difluoroquinoline and its analogs demonstrate significant cytotoxicity against various cancer cell lines. The mechanism often involves the inhibition of DNA synthesis or interference with cellular signaling pathways related to cancer progression. For instance, derivatives of 8-hydroxyquinoline have been shown to possess promising anticancer activity due to their ability to chelate metal ions, which are crucial for tumor growth and metastasis .

Antifungal Properties

The compound has also been investigated for its antifungal activities. Studies suggest that quinoline derivatives can inhibit the growth of pathogenic fungi such as Candida albicans. The structure-activity relationship (SAR) of these compounds indicates that modifications at specific positions can enhance their antifungal potency. For example, certain analogs have displayed effective inhibition at concentrations lower than standard antifungal agents like fluconazole .

Chemical Synthesis Applications

Precursor for Radiohalogenation

this compound serves as a valuable precursor in the synthesis of radiolabeled compounds for imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). The halogen substituents facilitate the introduction of radioactive isotopes, allowing researchers to track biological processes in vivo. This application is particularly relevant in neuroimaging studies focusing on conditions like Alzheimer's disease .

Synthesis of Functionalized Quinoline Derivatives

The compound can be utilized to synthesize various functionalized quinolines through nucleophilic substitution reactions. These derivatives are essential in developing new pharmaceuticals with improved efficacy and reduced side effects. The ability to modify the quinoline core allows for a wide range of biological activities to be explored .

Case Studies and Research Findings

作用機序

The mechanism of action of 4-Bromo-7,8-difluoroquinoline and its derivatives often involves interactions with biological targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets . For example, fluorinated quinolines are known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication . This inhibition disrupts bacterial cell division and leads to cell death.

類似化合物との比較

4-Bromo-7,8-difluoroquinoline can be compared with other halogenated quinolines, such as:

- 4-Bromo-7-fluoroquinoline

- 4-Chloro-7,8-difluoroquinoline

- 5-Bromo-8-fluoroquinoline

These compounds share similar structural features but differ in the type and position of halogen atoms. The unique combination of bromine and fluorine in this compound imparts distinct chemical reactivity and biological activity, making it a valuable compound for specific applications.

生物活性

4-Bromo-7,8-difluoroquinoline is a halogenated quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration that may enhance its interaction with biological targets, making it a candidate for various therapeutic applications.

The molecular formula of this compound is , with a molecular weight of approximately 246.04 g/mol. Its structure includes a quinoline ring system substituted with bromine and fluorine atoms, which significantly influences its chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that derivatives of quinoline compounds, including this compound, exhibit notable antimicrobial activity. A comparative study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting that the presence of halogen substituents can enhance antibacterial properties.

| Compound Name | Activity | Notes |

|---|---|---|

| This compound | Moderate antibacterial | Effective against Gram-positive bacteria |

| 1-Cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | Strong antibacterial | Exhibits broad-spectrum activity |

| 7-Fluoroquinolone | Broad-spectrum antibiotic | Known for its efficacy against multiple pathogens |

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. It has shown potential in inhibiting the interaction between inflammatory mediators such as MIP-1α and chemokine receptors (CCR1), suggesting a role in immunoregulation and treatment of inflammatory diseases .

Anticancer Activity

The compound's ability to inhibit certain kinases involved in cancer progression has been explored. Preliminary studies indicate that it may act as a selective inhibitor of phosphoinositide 3-kinase (PI3K) isoforms, which are crucial in tumor cell proliferation and survival . The selectivity towards PI3Kβ isoform was particularly noted in research involving various tumor cell lines.

Study on Antimicrobial Efficacy

In a recent study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated an inhibition zone of 15 mm against S. aureus, indicating moderate effectiveness. The compound's structural features likely contribute to its interaction with bacterial membranes.

Anti-inflammatory Mechanism Investigation

A study focusing on the anti-inflammatory effects of this compound revealed that it significantly reduced the production of pro-inflammatory cytokines in vitro. This suggests its potential application in treating conditions characterized by excessive inflammation.

Synthesis Methods

The synthesis of this compound can be achieved through several methods involving halogenation reactions. One common approach utilizes N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position of the quinoline ring while maintaining the difluorination at positions 7 and 8 .

特性

IUPAC Name |

4-bromo-7,8-difluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrF2N/c10-6-3-4-13-9-5(6)1-2-7(11)8(9)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMRWACGSQHZGJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=NC=CC(=C21)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60670920 | |

| Record name | 4-Bromo-7,8-difluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189106-43-1 | |

| Record name | 4-Bromo-7,8-difluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。